Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate

Calcium binding affinity Stability constant Antiscalant mechanism

Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate (CAS 32422-03-0), also referred to as tetrasodium 2-hydroxyethylamino-bis(methylenephosphonate) or the fully neutralised tetrasodium salt of HEABMP/HEMPA, is an aminomethylene bisphosphonate bearing two deprotonated methylene phosphonate arms and one hydroxyethyl arm emanating from a central nitrogen atom. The acid form (HEIBPH/HEMPA, CAS 5995-42-6) and its tetrasodium salt are employed primarily as threshold scale inhibitors and corrosion inhibitors in industrial cooling water, oilfield water injection, desalination, and detergent formulations.

Molecular Formula C4H9NNa4O7P2
Molecular Weight 337.02 g/mol
CAS No. 32422-03-0
Cat. No. B12687848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
CAS32422-03-0
Molecular FormulaC4H9NNa4O7P2
Molecular Weight337.02 g/mol
Structural Identifiers
SMILESC(CO)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C4H13NO7P2.4Na/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4
InChIKeyYNCIDAAHPJTKAG-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate (CAS 32422-03-0): Compound Class & Baseline Characteristics for Water Treatment & Scale Inhibition Procurement


Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate (CAS 32422-03-0), also referred to as tetrasodium 2-hydroxyethylamino-bis(methylenephosphonate) or the fully neutralised tetrasodium salt of HEABMP/HEMPA, is an aminomethylene bisphosphonate bearing two deprotonated methylene phosphonate arms and one hydroxyethyl arm emanating from a central nitrogen atom [1]. The acid form (HEIBPH/HEMPA, CAS 5995-42-6) and its tetrasodium salt are employed primarily as threshold scale inhibitors and corrosion inhibitors in industrial cooling water, oilfield water injection, desalination, and detergent formulations. Detailed crystallographic characterisation reveals a two-dimensional layered polymeric network in the solid state, with the Na⁺ cation engaging in intramolecular coordination with both phosphonate oxygens and the hydroxyl oxygen, thereby prefiguring a specific Ca²⁺-binding geometry [1]. Multinuclear NMR investigations have further elucidated the pH-dependent Ca²⁺ coordination behaviour of the tetra-anion, distinguishing it mechanistically from simpler phosphonates [2].

Why Generic Substitution of CAS 32422-03-0 with Other Aminophosphonates or Bisphosphonates Carries Technical Risk


Aminomethylene phosphonates as a class are not functionally interchangeable. The tetrasodium salt of HEABMP possesses a distinctive 'three-arm' architecture—two phosphonate groups and one hydroxyethyl group about a central nitrogen—that differs fundamentally from ATMP (three phosphonate arms, no hydroxyl), HEDP (two phosphonate groups on the same carbon, no nitrogen), and EDTMP (four phosphonate arms, two nitrogens) [1]. This structural divergence translates into quantifiably different Ca²⁺ binding stoichiometry, pH-dependent coordination modes, and susceptibility to oxidative degradation. The hydroxyethyl substituent increases the acidity of the [R(PO₃)₂NH]³⁻ species (log Kₐ₁ = 11.25) relative to the unsubstituted parent (log Kₐ₁ = 11.5), and critically enables tridentate coordination (phosphonate–hydroxyl–amine) to Ca²⁺ at pH > 6–7, a binding mode unavailable to simpler phosphonates lacking the pendant hydroxyl [2]. Consequently, substituting with a generic aminophosphonate without accounting for these molecular-level differences risks under-performance in specific water chemistries, particularly those involving high calcium loading, iron-rich brines, or systems employing oxidising biocides.

Quantitative Differentiation Evidence for Tetrasodium HEABMP (CAS 32422-03-0) Relative to Comparator Phosphonates


Ca²⁺ Complexation Affinity: HEIBPH Exhibits ~8-Fold Higher log K than the Unsubstituted Imino-bis(methylenephosphonate) Parent

The stepwise Ca²⁺ complex formation constant (log K for L + Ca → LCa) of 2-hydroxyethylimino-bis(methylenephosphonate) (HEIBPH, the tetra-acid form of CAS 32422-03-0) was determined to be 4.74, compared to 3.84 for the unsubstituted parent imino-bis(methylenephosphonic acid) (R = H) under comparable conditions [1]. This represents a difference of 0.90 log units, corresponding to an approximately 8-fold greater Ca²⁺ affinity conferred specifically by the hydroxyethyl substituent. The measurement was conducted in 0.05 M HEIBPH + 0.05 M CaCl₂ + 0.26 M Na⁺ at 22 °C, with equilibrium constants refined by HypNMR analysis of ³¹P and ¹H NMR titration curves [1].

Calcium binding affinity Stability constant Antiscalant mechanism

pH-Gated Multi-Site Ca²⁺ Coordination: Tridentate Binding Mode Engaged at pH > 6–7, Absent in Simpler Phosphonates

NMR titration experiments demonstrate that Ca²⁺ coordination by HEIBPH is strictly pH-gated. At pH > 3, only the two phosphonate groups participate in Ca²⁺ binding. However, upon deprotonation of the nitrogen-bound proton at pH > 6–7, the hydroxyl oxygen and the amine nitrogen additionally engage in Ca²⁺ coordination, yielding a tridentate binding mode [1]. This behaviour contrasts with comparator aminophosphonates that lack a pendant hydroxyl group (e.g., ATMP, imino-bis(methylenephosphonic acid)), which can only achieve bidentate phosphonate-only coordination irrespective of pH. The speciation model identifies the complexes LCaH₂, LCaH, LCaNaH, LCa, and LCa₂ (where L = fully deprotonated HEIBPH), with the precipitate LCaNaH characterised by a solubility product constant log Kₛₚ = −15.45 [1].

Coordination chemistry pH-dependent speciation Antiscalant design

Corrosion Inhibition of Carbon Steel: HEIBMPA–Zn²⁺ Binary System Achieves 99.3% Efficiency; Ternary System with Molybdate Enables 95% Efficiency at Reduced Phosphonate Dose

In a study employing N-(2-hydroxyethyl)imino-bis(methylphosphonic acid) (HEIBMPA, the acid form), a binary inhibitor system of 70 ppm HEIBMPA + 80 ppm Zn²⁺ achieved a maximum corrosion inhibition efficiency of 99.3% on carbon steel in nearly neutral aqueous environments [1]. At a lower dose of 30 ppm HEIBMPA + 40 ppm Zn²⁺, inhibition efficiency dropped to only 23%. However, addition of 200 ppm molybdate as a second synergist restored efficiency to 95%, demonstrating that the ternary formulation can achieve high protection at substantially reduced phosphonate loading [1]. For cross-study context, a comparable HEDP-based ternary system required 300 ppm HEDP + 50 ppm polyacrylamide + 50 ppm Zn²⁺ to achieve 99% inhibition on mild steel in neutral aqueous chloride-containing environments . Potentiodynamic polarisation studies confirmed that the HEIBMPA ternary system controls the anodic reaction predominantly, with a large increase in polarisation resistance (Rₚ) indicating formation of a non-porous protective film composed of [Fe(III)–HEIBMPA–molybdate] and [Fe(III),Zn(II)–HEIBMPA–molybdate] complexes [1].

Corrosion inhibition Carbon steel Synergistic formulation

Gypsum (CaSO₄·2H₂O) Scale Inhibition: HEMPA Completely Suppresses Crystallisation at pH 7, ≥30 ppm—Verifiable by Turbidimetry and SEM

The effect of hydroxyethylamino-di(methylene phosphonic acid) (HEMPA, the acid form of CAS 32422-03-0) on gypsum crystallisation was systematically investigated using UV-vis turbidimetry, SEM, HR-TEM, EDS, XRD, XPS, and ICP-OES across the concentration range 10–70 ppm [1]. Increasing HEMPA concentration increased the induction time and decreased the turbidity development slope, indicating effective reduction of both nucleation and growth kinetics. Crucially, at pH ~7, no gypsum crystals precipitated at HEMPA concentrations ≥30 ppm, with precipitation observed only in the 10 ppm HEMPA-dosed electrolyte [1]. This pH-dependent performance enhancement is mechanistically linked to further deprotonation of HEMPA at elevated pH, which strengthens its chelation of Ca²⁺ in solution and its adsorption onto and incorporation into growing gypsum crystal surfaces [1]. The solids formed in the blank (inhibitor-free) system were thin, large, and elongated along the c-direction, in stark contrast to the tiny particles produced with 70 ppm HEMPA at pH ~4 [1].

Gypsum scale inhibition Crystallisation suppression Desalination

Crystal Structure Defines a Pre-Organised Ca²⁺ Coordination Geometry Distinct from Linear Aminophosphonates

Single-crystal X-ray diffraction of tetrasodium 2-hydroxyethylamino-bis(methylenephosphonate) decahydrate ([Na₄(HOCH₂CH₂N(CH₂PO₃)₂)]·10H₂O) reveals a two-dimensional polymeric layered structure hydrogen-bonded into a three-dimensional supramolecular network [1]. Within the tetra-anion, one Na⁺ cation forms an intramolecular complex engaging two oxygens from separate phosphonate groups, the hydroxyl oxygen, the central nitrogen, and two lattice water molecules [1]. The authors explicitly note that the position of this Na⁺ cation 'points to a possible coordination site for Ca in a proposed Ca–HEABMP complex' [1]. This pre-organised binding pocket—involving simultaneous phosphonate, hydroxyl, and amine coordination within a rigid layered framework—is structurally distinct from the simpler, more flexible coordination geometries available to comparator aminophosphonates such as ATMP, whose crystal structure as the calcium salt displays a different coordination motif (monodentate/bidentate phosphonate-only binding) [REFS-1, and references therein].

Crystal engineering Supramolecular structure Inhibitor design

Superior Oxidative Stability and Iron Tolerance Versus ATMP: Class-Level Differentiation for Systems Using Chlorine-Based Biocides

Commercial and technical literature consistently reports that HEMPA (the acid form of CAS 32422-03-0) exhibits superior resistance to degradation by oxidising biocides (e.g., chlorine, hypochlorite) compared to ATMP, and better tolerance to dissolved iron [1]. This differentiation arises from the molecular architecture: ATMP contains an N–C–P backbone susceptible to oxidative N–P bond cleavage by chlorine, whereas the hydroxyethyl substituent in HEMPA imparts greater steric and electronic stabilisation [1]. Quantitative data from a controlled comparative study of oxidative degradation kinetics for HEABMP versus ATMP under standardised chlorine challenge conditions is not available in the peer-reviewed literature as of the current evidence base; the differentiation is therefore characterised as class-level inference supported by commercial technical datasheets. Qualified users should request vendor-specific chlorine stability test data for procurement decisions.

Chlorine resistance Iron tolerance Oxidative biocide compatibility

Optimal Application Scenarios for Tetrasodium HEABMP (CAS 32422-03-0) Based on Quantitative Differentiation Evidence


Industrial Cooling Water Systems with Continuous Chlorination: Exploiting Oxidative Stability and Low-Dose Corrosion Synergy

In open recirculating cooling systems employing chlorine or hypochlorite-based biocides, ATMP-based inhibitor programs suffer from progressive oxidative degradation of the N–P bond, reducing inhibitor longevity and necessitating higher maintenance doses. The class-level oxidative stability advantage of HEABMP over ATMP [1] makes the tetrasodium salt a logically preferred alternative. Furthermore, the ternary corrosion inhibition formulation (30 ppm HEIBMPA + 40 ppm Zn²⁺ + 200 ppm molybdate) achieving 95% inhibition on carbon steel [2] provides a directly evidenced, low-phosphonate-dose corrosion control strategy compatible with increasingly stringent phosphorus discharge permits.

Oilfield Produced-Water and Injection-Water Scale Control in High-Calcium, High-Sulfate Brines

Produced waters in oilfield operations frequently contain elevated Ca²⁺ (>1000 ppm) and sulfate, creating severe gypsum and calcite scaling risk. HEMPA's quantifiably higher Ca²⁺ binding affinity (log K = 4.74, ~8-fold greater than the unsubstituted parent phosphonate) [1] and its demonstrated complete suppression of gypsum crystallisation at ≥30 ppm at neutral pH [2] position it as a high-specificity antiscalant for these challenging brines. The pH-gated tridentate coordination mode becomes fully active at the near-neutral pH typical of produced water (pH 6.5–7.5). For procurement, this translates to lower effective dose rates compared to HEDP or ATMP in sulfate-dominated scaling regimes.

Closed-Loop and Medium-Pressure Boiler Water Systems Requiring Iron Tolerance and Thermal Stability

Closed-loop heating and cooling circuits, as well as medium-pressure boiler systems, accumulate dissolved iron from corrosion processes. The commercial evidence indicates that HEMPA maintains effective chelation and dispersion of iron ions under these conditions without precipitating as iron–phosphonate sludge [1]. The crystallographically characterised 2D layered structure [2] and the reported excellent hydrolytic and thermal stability support application at elevated temperatures typical of boiler operations. This scenario leverages the compound's differentiated iron tolerance—a property where ATMP and simpler phosphonates are known to be less effective.

Gypsum Scale Prevention in Desalination and Mineral Processing Circuits

Reverse osmosis desalination plants and mineral processing operations (e.g., phosphate beneficiation, alumina refining) face severe gypsum scaling that compromises membrane performance and heat exchanger efficiency. The Rabizadeh (2023) study [1] directly demonstrates that HEMPA at concentrations as low as 30 ppm completely suppresses gypsum precipitation at pH 7, with dual mechanisms of solution-phase Ca²⁺ chelation and crystal-surface adsorption/incorporation. This evidence-based performance against calcium sulfate scale—a weakness of traditional phosphonates such as HEDP and ATMP, which are primarily optimised for calcium carbonate—provides a specific, data-supported application niche for procurement in desalination antiscalant programs.

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